molecular formula C25H20BrN5O3 B10762386 (E)-N-(2-(2-(1-(3-Bromophenyl)ethylidene)hydrazinyl)-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl)benzamide

(E)-N-(2-(2-(1-(3-Bromophenyl)ethylidene)hydrazinyl)-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl)benzamide

Cat. No.: B10762386
M. Wt: 518.4 g/mol
InChI Key: UCUHFWIFSHROPY-RWPZCVJISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-55541 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a hydrazide intermediate, followed by the coupling of this intermediate with a bromophenyl ethylidene derivative. The final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

While specific industrial production methods for AC-55541 are not widely documented, the synthesis generally follows standard organic chemistry protocols. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

AC-55541 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

AC-55541 exerts its effects by selectively activating PAR2 receptors. The activation of these receptors leads to the stimulation of various intracellular signaling pathways, including phosphatidylinositol hydrolysis and calcium mobilization. These pathways play a crucial role in mediating the physiological responses associated with PAR2 activation, such as inflammation and nociception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AC-55541

AC-55541 is unique due to its high selectivity and potency in activating PAR2 receptors. Unlike peptide-based agonists, AC-55541 is a small-molecule compound, which offers advantages in terms of stability and ease of synthesis. Additionally, AC-55541 has been shown to have no significant activity at other PAR subtypes or over 30 other molecular targets involved in nociception, making it a highly specific tool for studying PAR2 signaling .

Properties

IUPAC Name

N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUHFWIFSHROPY-RWPZCVJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022523
Record name AC-55541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916170-19-9
Record name AC-55541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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